molecular formula C18H28N2S4 B12807391 Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride CAS No. 61656-27-7

Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride

Cat. No.: B12807391
CAS No.: 61656-27-7
M. Wt: 400.7 g/mol
InChI Key: SNLSXBAIXLUAAE-UHFFFAOYSA-N
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Description

Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride is a complex organic compound characterized by its unique structural features. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of cyclopentyl and dithioperoxyanhydride groups contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride typically involves multiple steps, including the formation of cyclopentyl intermediates and subsequent reactions to introduce the dithioperoxyanhydride group. Common reagents used in these reactions include cyclopentyl derivatives, isopropylamine, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques to obtain the desired compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithioperoxyanhydride group to thiols or disulfides.

    Substitution: The cyclopentyl and isopropylimino groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can result in a variety of substituted cyclopentyl or isopropylimino derivatives.

Scientific Research Applications

Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The dithioperoxyanhydride group plays a crucial role in its reactivity and interaction with biological molecules .

Properties

CAS No.

61656-27-7

Molecular Formula

C18H28N2S4

Molecular Weight

400.7 g/mol

IUPAC Name

(2-propan-2-yliminocyclopentanecarbothioyl)sulfanyl 2-propan-2-yliminocyclopentane-1-carbodithioate

InChI

InChI=1S/C18H28N2S4/c1-11(2)19-15-9-5-7-13(15)17(21)23-24-18(22)14-8-6-10-16(14)20-12(3)4/h11-14H,5-10H2,1-4H3

InChI Key

SNLSXBAIXLUAAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C1CCCC1C(=S)SSC(=S)C2CCCC2=NC(C)C

Origin of Product

United States

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